Cas no 489446-85-7 ((1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1R,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid
- (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- (1R,3R)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC
- BOC-(1R,3R)-3-Aminocyclopentane carboxylic acid
- (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- (1R,3R)-N-tert-Butoxycarbonyl-1-aminocyclopentane-3-carboxylic acid
- ST50825796
- (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- RNJQBGXOSAQQDG-HTQZYQBOSA-N
- AK130981
- (trans)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid
- Z
- (1R,3R)-3-Boc-amino-cyclopentanecarboxylic acid
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- MDL: MFCD02259727
- Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
- InChI Key: RNJQBGXOSAQQDG-HTQZYQBOSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H]1CC[C@@H](C(=O)O)C1)=O
Computed Properties
- Exact Mass: 229.13100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- Topological Polar Surface Area: 75.6
Experimental Properties
- Melting Point: 117 ºC
- PSA: 75.63000
- LogP: 2.15530
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Security Information
- Safety Instruction: S24/25
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Customs Data
- HS CODE:29221985
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Pricemore >>
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| Chemenu | CM202469-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH469-100mg |
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489446-85-7 | 100mg |
¥1146.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88710-250mg |
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |
489446-85-7 | 250mg |
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(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Suppliers
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Introduction to (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS No. 489446-85-7)
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS No. 489446-85-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid, is a chiral amino acid derivative that has garnered considerable attention due to its potential in the synthesis of bioactive molecules and drug candidates.
The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for the amino functionality, allowing for selective chemical transformations and the synthesis of complex molecules. The cyclopentane ring structure provides a rigid framework that can influence the conformational properties of the final product, making it particularly useful in the design of peptidomimetics and other bioactive compounds.
Recent studies have highlighted the importance of (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation has become a promising strategy for treating various diseases, including cancer and neurodegenerative disorders.
In another notable application, researchers at the University of California, San Francisco, utilized (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid to synthesize a series of peptidomimetic inhibitors targeting the HIV-1 integrase enzyme. These inhibitors showed high potency and selectivity in vitro and are currently being evaluated for their potential as antiretroviral drugs. The ability to fine-tune the chemical structure of these inhibitors using (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid has been crucial in optimizing their pharmacological properties.
The synthesis of (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid typically involves several steps. The first step is the preparation of the chiral cyclopentane scaffold, which can be achieved through asymmetric synthesis methods such as catalytic asymmetric hydrogenation or enantioselective Diels-Alder reactions. Once the chiral scaffold is obtained, the amino functionality is introduced and protected with the Boc group using standard protecting group chemistry. This process ensures that the amino group remains stable during subsequent synthetic manipulations.
The physical and chemical properties of (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid make it an attractive candidate for various applications. It is a white crystalline solid with a molecular weight of 255.29 g/mol and a melting point ranging from 120 to 122°C. The compound is soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF), which facilitates its use in solution-phase synthetic reactions.
From a safety perspective, (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid is generally considered safe to handle under standard laboratory conditions. However, it is important to follow standard safety protocols when working with this compound to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be worn at all times.
In conclusion, (1R,3R)-Boc-protected cyclopentane-1,3-dicarboxylic acid (CAS No. 489446-85-7) is a valuable building block in modern medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an essential component in the synthesis of bioactive molecules with potential therapeutic applications. As research in this area continues to advance, it is likely that new and innovative uses for this compound will be discovered, further expanding its impact on drug discovery and development.
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